molecular formula C7H9ClN2O2 B8737546 4-Chloro-5-hydroxy-2-isopropylpyridazin-3(2H)-one CAS No. 64178-62-7

4-Chloro-5-hydroxy-2-isopropylpyridazin-3(2H)-one

Cat. No.: B8737546
CAS No.: 64178-62-7
M. Wt: 188.61 g/mol
InChI Key: LHWSOJJLYIMLKY-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxy-2-isopropylpyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-hydroxy-2-isopropylpyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridazine and isopropyl alcohol.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-hydroxy-2-isopropylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized pyridazinones.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-5-hydroxy-2-isopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-hydroxy-2-methylpyridazin-3(2H)-one
  • 4-Chloro-5-hydroxy-2-ethylpyridazin-3(2H)-one
  • 4-Chloro-5-hydroxy-2-isopropylpyridazin-3(2H)-one

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its isopropyl group, for example, could influence its solubility, reactivity, and interaction with biological targets compared to other similar compounds.

Properties

CAS No.

64178-62-7

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

4-chloro-5-hydroxy-2-propan-2-ylpyridazin-3-one

InChI

InChI=1S/C7H9ClN2O2/c1-4(2)10-7(12)6(8)5(11)3-9-10/h3-4,11H,1-2H3

InChI Key

LHWSOJJLYIMLKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C(=C(C=N1)O)Cl

Origin of Product

United States

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